7-Bromo-1H-indazol-5-ol
CAS No.: 1512720-83-0
Cat. No.: VC6784315
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.034
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1512720-83-0 |
---|---|
Molecular Formula | C7H5BrN2O |
Molecular Weight | 213.034 |
IUPAC Name | 7-bromo-1H-indazol-5-ol |
Standard InChI | InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) |
Standard InChI Key | ZEMGQGFUMYTDTQ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1C=NN2)Br)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
7-Bromo-1H-indazol-5-ol (CHBrNO) consists of a bicyclic indazole system with a bromine atom at position 7 and a hydroxyl group at position 5 (Figure 1). The molecular weight is estimated at 229.03 g/mol based on halogen substitution trends in analogous indazoles .
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 229.03 g/mol |
Density (predicted) | 1.8–2.0 g/cm³ |
Boiling Point | ~390–410°C |
LogP (logarithmic octanol-water partition coefficient) | 1.9–2.3 |
Table 1: Predicted physicochemical properties of 7-bromo-1H-indazol-5-ol, derived from brominated indazole analogs .
The bromine atom introduces steric and electronic effects that influence reactivity, while the hydroxyl group enables hydrogen bonding and acidity (predicted pKa ~9–10) .
Synthetic Methodologies
Cyclization Strategies
Synthesis of 7-bromo-1H-indazol-5-ol likely follows routes similar to those for 7-bromo-4-chloro-1H-indazol-3-amine :
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Bromination: Electrophilic aromatic substitution (EAS) on a pre-functionalized indazole precursor using brominating agents (e.g., NBS or Br).
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Hydroxylation: Directed ortho-metalation (DoM) or Ullmann-type coupling to introduce the hydroxyl group at position 5.
A representative pathway involves:
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Starting from 5-nitroindazole, sequential bromination (position 7) followed by nitro group reduction and diazotization/hydroxylation.
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Purification via recrystallization (methanol/water mixtures) yields the target compound .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic ring undergoes EAS at positions 3 and 4 (para/ortho to hydroxyl group) :
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Nitration: HNO/HSO introduces nitro groups, enabling further reduction to amines.
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Sulfonation: Fuming HSO adds sulfonic acid moieties for solubility modification.
Nucleophilic Displacement
The C7 bromine participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) :
Challenges and Future Directions
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